4-Iodo-3,6-dimethoxy-pyridazine

Overview

Description

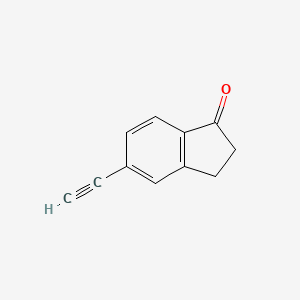

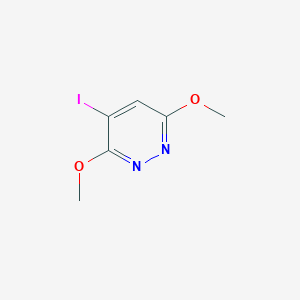

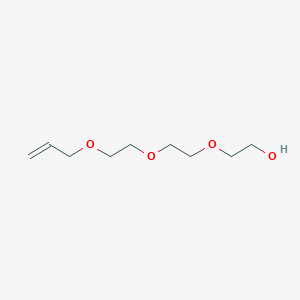

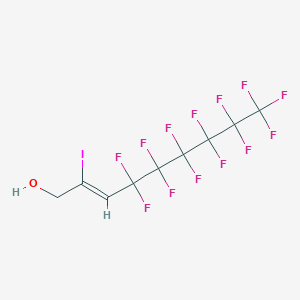

4-Iodo-3,6-dimethoxy-pyridazine is a chemical compound with the CAS Number: 262353-13-9 . It has a molecular weight of 266.04 and its IUPAC name is 4-iodo-3,6-dimethoxypyridazine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Iodo-3,6-dimethoxy-pyridazine is 1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

4-Iodo-3,6-dimethoxy-pyridazine is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodo-3,6-dimethoxy-pyridazine, focusing on six unique fields:

Medicinal Chemistry

4-Iodo-3,6-dimethoxy-pyridazine is a valuable compound in medicinal chemistry due to its potential therapeutic properties. Pyridazine derivatives, including this compound, have shown promise in the development of drugs for treating various diseases, such as cancer, cardiovascular diseases, and central nervous system disorders . The unique structure of pyridazine allows for the modification and optimization of pharmacological properties, making it a versatile scaffold in drug design.

Optoelectronics

In the field of optoelectronics, 4-Iodo-3,6-dimethoxy-pyridazine is used in the synthesis of materials with desirable electronic and optical properties. Pyridazine derivatives are known for their ability to act as fluorescent materials and sensors . These compounds can be incorporated into organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices, enhancing their performance and efficiency.

Catalysis

4-Iodo-3,6-dimethoxy-pyridazine plays a significant role in catalysis, particularly in the development of new catalytic systems for organic synthesis. Its unique chemical structure allows it to act as a ligand in metal-catalyzed reactions, facilitating various transformations such as cross-coupling reactions, cycloadditions, and hydrogenations . These catalytic processes are essential for the efficient and sustainable production of fine chemicals and pharmaceuticals.

Material Science

In material science, 4-Iodo-3,6-dimethoxy-pyridazine is utilized in the design and synthesis of advanced materials with specific properties. For example, it can be used to create polymers and copolymers with enhanced thermal stability, mechanical strength, and conductivity . These materials have applications in coatings, adhesives, and electronic components, contributing to the development of high-performance materials for various industries.

Agricultural Chemistry

The compound is also explored in agricultural chemistry for its potential use as a pesticide or herbicide. Pyridazine derivatives have been studied for their ability to inhibit the growth of certain pests and weeds, providing an alternative to traditional agrochemicals . The development of such compounds can lead to more effective and environmentally friendly solutions for crop protection.

Environmental Science

In environmental science, 4-Iodo-3,6-dimethoxy-pyridazine is investigated for its role in pollution control and remediation. Its chemical properties make it suitable for the detection and removal of pollutants from water and soil . For instance, it can be used in the development of sensors for monitoring environmental contaminants or as a component in materials designed to adsorb and neutralize hazardous substances.

Safety and Hazards

The safety information for 4-Iodo-3,6-dimethoxy-pyridazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-Iodo-3,6-dimethoxy-pyridazine are not available, research into pyridazine compounds continues to be a vibrant field . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors, showing potential for cancer treatment .

properties

IUPAC Name |

4-iodo-3,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOOYGQKAOBZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3,6-dimethoxy-pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)

![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)

![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)